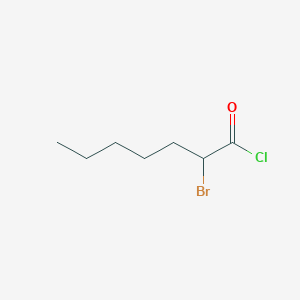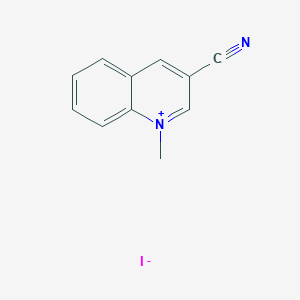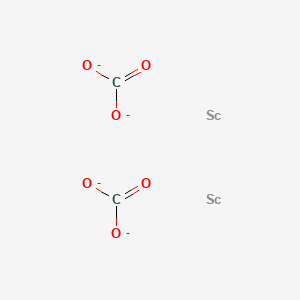
Scandium(III) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) carbonate, also known as scandium tricarbonate, is an inorganic compound with the chemical formula ( \text{Sc}_2(\text{CO}_3)_3 ). It is a white, crystalline solid that is relatively insoluble in water. This compound is primarily used in research and industrial applications due to its unique properties and the scarcity of scandium in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium(III) carbonate can be synthesized through the reaction of scandium salts with sodium carbonate or ammonium carbonate. The general reaction is as follows: [ \text{2ScCl}_3 + 3\text{Na}_2\text{CO}_3 \rightarrow \text{Sc}_2(\text{CO}_3)_3 + 6\text{NaCl} ] This reaction is typically carried out in an aqueous solution at room temperature. The this compound precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: Industrial production of this compound often involves the extraction of scandium from ores such as thortveitite or from the by-products of uranium refining. The extracted scandium is then converted to scandium oxide, which is subsequently reacted with carbon dioxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Scandium(III) carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form scandium oxide and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 \rightarrow \text{2Sc}_2\text{O}_3 + 3\text{CO}_2 ]
Acid-Base Reactions: this compound reacts with acids to form scandium salts and carbon dioxide. [ \text{Sc}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Temperature: Decomposition reactions typically require elevated temperatures, while acid-base reactions can occur at room temperature.
Major Products:
Scandium Oxide: Formed during decomposition.
Scandium Salts: Formed during acid-base reactions.
Scientific Research Applications
Scandium(III) carbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the synthesis of scandium-based catalysts, which are employed in various organic reactions.
Materials Science: this compound is used in the production of high-strength, lightweight materials, such as scandium-aluminum alloys, which are used in aerospace and sports equipment.
Optical Sensors: It is utilized in the development of optical sensors for detecting scandium ions in environmental and biological samples.
Medical Research: Scandium compounds, including this compound, are being investigated for their potential use in cancer treatment and imaging.
Mechanism of Action
The mechanism of action of scandium(III) carbonate primarily involves its ability to release scandium ions in solution. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, scandium ions can substitute for other metal ions, potentially inhibiting enzyme activity and disrupting cellular processes . Additionally, scandium ions can form complexes with organic molecules, which can be utilized in catalysis and materials science .
Comparison with Similar Compounds
Scandium Oxide (Sc2O3): A white solid used in high-temperature ceramics and glass.
Scandium Chloride (ScCl3): A hygroscopic compound used in the preparation of other scandium salts and as a catalyst.
Scandium Nitrate (Sc(NO3)3): A compound used in the synthesis of scandium-based materials and in research applications.
Uniqueness: Scandium(III) carbonate is unique due to its carbonate anion, which imparts different chemical properties compared to other scandium compounds. For example, it can undergo decomposition to release carbon dioxide, a property not shared by scandium oxide or scandium chloride .
Properties
CAS No. |
51299-79-7 |
|---|---|
Molecular Formula |
CH2O3Sc |
Molecular Weight |
106.981 g/mol |
IUPAC Name |
carbonic acid;scandium |
InChI |
InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
VULYCJKXPIRIEQ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |
Canonical SMILES |
C(=O)(O)O.[Sc] |
Related CAS |
51299-79-7 5809-49-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


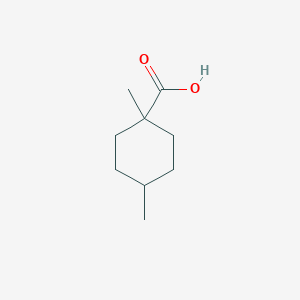
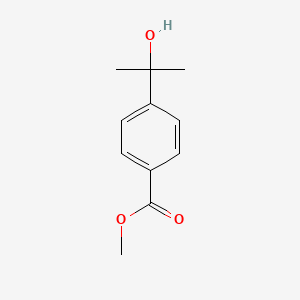
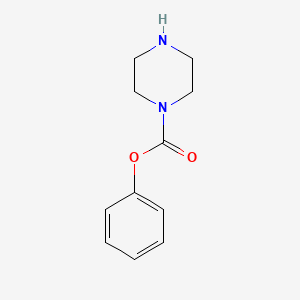
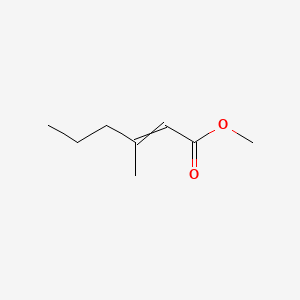
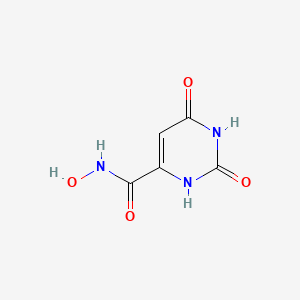

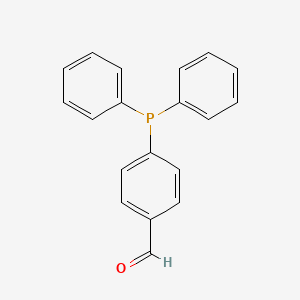
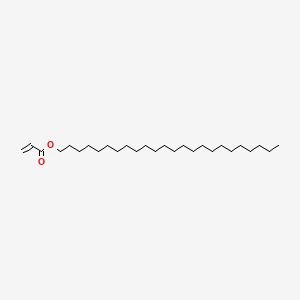
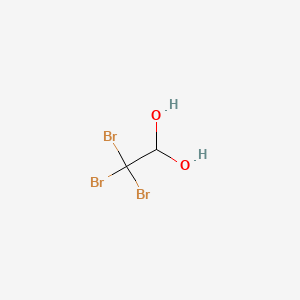
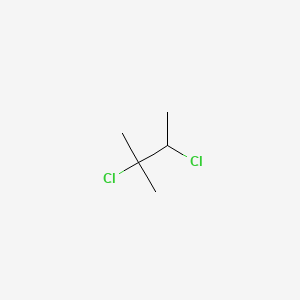
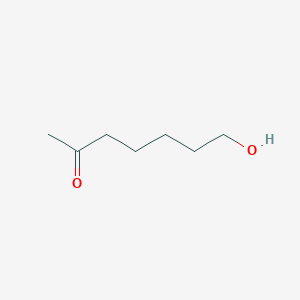
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)
